3-{[2-(2-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Overview
Description
3-{[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Research into related chemical structures has explored synthesis methods. For instance, Kinoshita et al. (1989) studied the ring cleavage reactions of 1,3-oxazine-2,4(3H)-dione derivatives, revealing insights into the synthesis of similar compounds (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).
Chemical Structure Analysis : Ashraf et al. (2019) reported the efficient synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives, providing valuable information on the structural and spectral characteristics of similar compounds (Ashraf et al., 2019).
Biological and Pharmacological Research
Urease Inhibition : Rauf et al. (2010) investigated the urease inhibition activity of substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones, which could be relevant for research into related compounds (Rauf et al., 2010).
Antimicrobial Activity : The study of similar compounds by El-Agrody et al. (2001) focused on the antimicrobial activity of pyrimidine derivatives, an area that could be explored for the compound (El-Agrody et al., 2001).
Material Science and Photochemistry
- Photochemical Processes : Shorunov et al. (2018) described the unusual photochemistry of a reactive pyrimidine dione, which could provide insights into the photochemical behavior of similar compounds (Shorunov et al., 2018).
Properties
IUPAC Name |
3-[[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O3/c1-15-20(27-22(32-15)17-10-5-6-12-19(17)25)14-28-23(30)18-11-7-13-26-21(18)29(24(28)31)16-8-3-2-4-9-16/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXJYPZIEVXBOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2Cl)CN3C(=O)C4=C(N=CC=C4)N(C3=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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